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Executive Summary

Hafnium Dioxide (HfOz2) has become the standard high-k dielectric for replacing SiO2 in
advanced CMOS nodes and memory devices. While Hafnium Tetrachloride (HfCls) was the
early industry standard, its corrosive byproducts and poor nucleation on H-terminated silicon
have driven the adoption of metal-organic precursors.

This guide focuses on Tetrakis(diethylamido)hafnium (Hf(NEt2)s), commonly abbreviated as
TDEAH. We objectively compare its electrical performance against its methyl-substituted
counterpart TDMAH and the halide HfCla.

Key Takeaway: TDEAH offers a "soft" deposition process with excellent nucleation on
hydrophobic surfaces, unlike HfCla. However, its lower thermal stability compared to TDMAH
requires a strictly controlled process window (<275°C) to prevent parasitic CVD, which
degrades leakage current performance.

Precursor Landscape: TDEAH vs. Alternatives

The choice of precursor dictates the impurity profile (Carbon/Chlorine), which directly correlates
to trap-assisted tunneling and dielectric breakdown.
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Comparative Technical Specifications

Feature Hf(NEt2)s (TDEAH) Hf(NMez2)s (TDMAH)  HfCla (Halide)
] ] ) ] Dimethylamido ) )
Ligand Chemistry Diethylamido (Bulky) Chloride (Inorganic)
(Compact)
Low (~0.1 Torr @ High (~1.0 Torr @ Moderate (Solid
Vapor Pressure
60°C) 40°C) source)
- Low (Decomposes Medium (Stable up to )
Thermal Stability High (Stable >500°C)
>120-150°C) ~200°C)
~0.5 Alcycle
Growth Rate (GPC) ~0.9 — 1.1 A/cycle ~0.8 — 1.0 A/cycle y _
(Incubation issues)
) ) Carbon (due to steric Chlorine (corrosive
Dominant Impurity Carbon ]
bulk) residue)
Nucleation on H-Si Excellent Excellent Poor (Island growth)

The "Steric Hindrance" Factor

TDEAH contains ethyl groups which are bulkier than the methyl groups in TDMAH.

¢ Pros: The steric bulk can prevent agglomeration during the initial cycles, leading to smoother
interfaces.

e Cons: The molecule is larger, leading to lower surface coverage per cycle (steric hindrance)
and lower vapor pressure, requiring higher bubbler temperatures which risks premature
decomposition.

Experimental Protocol: Deposition &
Characterization

To ensure reproducibility, the following protocol minimizes the "parasitic CVD" effect common
with TDEAH.

Optimized ALD Workflow (TDEAH + H20/03)
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Objective: Deposit 10nm HfO2 on p-type Si (100).
o Surface Prep: Standard RCA clean followed by dilute HF dip (1%) to create H-terminated Si.
e Precursor Delivery:

o Source: TDEAH heated to 80°C (Critical: Do not exceed 100°C to avoid decompaosition in
the canister).

o Lines: Heated to 100°C to prevent condensation.
e Reactor Conditions:

o Substrate Temp:200°C - 250°C. (Note: >275°C causes rapid increase in growth rate due
to thermal decomposition/CVD mode).

e Cycle Timing:

[¢]

Pulse TDEAH: 2.0s (Longer pulse needed due to low vapor pressure).

[¢]

Purge N2: 10.0s (Critical: Remove physisorbed bulky ligands).

[e]

Oxidant (H20 or Os): 0.5s.

o

Purge Nz: 10.0s.

Visualization of Process Logic

Pulse TDEAH
(25 @ 80°C Source) @—

Click to download full resolution via product page

Figure 1: Optimized ALD cycle for TDEAH. Note the strict temperature control required to
maintain self-limiting growth.
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Electrical Characterization: Data & Analysis

The electrical performance of TDEAH-derived films is heavily influenced by the oxidant used.[1]
Ozone (O3) tends to reduce carbon content but increases the interfacial oxide layer (lower
effective k). Water (H20) leaves more carbon but minimizes interfacial growth.

Dielectric Constant (k-value)

e TDEAH + H20:

o Mechanism:[2] Higher carbon impurity acts as a network disruptor, slightly lowering

e TDEAH + Os:
o Mechanism:[2] Better stoichiometry and density.

o Crystalline Phase: Post-deposition annealing (PDA) at 700°C typically crystallizes the film
into the Monoclinic phase (

). Doping (e.g., with Al or Si) can stabilize the Tetragonal phase (

), though this is harder to control with TDEAH due to impurity interference.

Leakage Current Density ()

Leakage is the primary failure mode for amide-based precursors.

. Leakage ( Dominant Conduction
Precursor | Oxidant Mechani
HfCla / H20 Fowler-Nordheim Tunneling
TDEAH / H20 Poole-Frenkel (Trap-assisted)
TDEAH / O3 Schottky Emission / Tunneling
TDMAH / H20 Poole-Frenkel
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Analysis: TDEAH films generally exhibit higher leakage than HfCls due to residual carbon
forming trap states within the bandgap. However, using Ozone significantly mitigates this,
bringing performance within one order of magnitude of the halide process without the chlorine
contamination risks.

Reliability: Hysteresis & Breakdown

o Hysteresis: TDEAH films often show C-V hysteresis of 50-100 mV due to charge trapping at
the interface. This is higher than HfCls (<20 mV).

e Breakdown Field (
): Typically 5-7 MV/cm.
« Interface Trap Density (
):
. High

is often observed if the purge times are insufficient to clear the bulky diethylamine
byproducts.

Characterization Workflow

HfO2 Sample
(MOS Capacitor)

C-V Measurement
(100 kHz - 1 MHz)

AR

Extract k-value Extract EOT Hysteresis Check Leakage Current Fit Conduction Model
(Accumulation Cap) (Equiv. Oxide Thickness) (Sweep Fwd/Rev) (@ Vg =Vib-1V) (Poole-Frenkel vs Tunneling)

Film Quality Assessment

|-V Measurement
(DC Sweep)
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Figure 2: Standard electrical characterization logic flow for high-k dielectrics.

Conclusion

Hf(NEtz2)a (TDEAH) is a viable precursor for applications requiring low-temperature deposition
and chlorine-free interfaces.[3] While it suffers from lower thermal stability and higher carbon
incorporation compared to TDMAH or HfCls, these deficits can be engineered out by:

e Using Ozone (Os) instead of water.
e Strictly maintaining reactor temperatures below 275°C.
» Implementing post-deposition annealing (PDA) in N2/O2 at 600-700°C.

For researchers prioritizing interface quality on H-Si over absolute leakage performance,
TDEAH remains a strong candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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